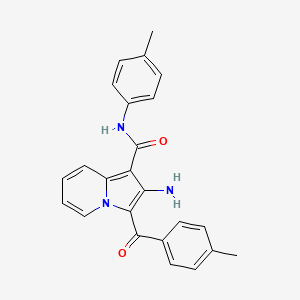
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide, also known as AMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide has focused on their synthesis and structural characterization. For example, the synthesis of new derivatives involving pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored, emphasizing the importance of structural analysis through techniques such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014). Such studies indicate a broad interest in developing novel compounds with enhanced properties for various applications, including medicinal chemistry.
Biological Activities
The biological activities of compounds within the same chemical family have been a significant focus, covering areas such as cytotoxicity against cancer cells, antimicrobial activities, and potential use in treating tropical diseases. For instance, some derivatives have shown promising cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014). Additionally, compounds with the indolizine moiety have been investigated for their antimicrobial activities, indicating their potential as novel antimicrobial agents (Chavan & Pai, 2007).
Potential Applications in Tropical Diseases
Research has also been directed toward the application of indolizine derivatives in treating tropical diseases, highlighting the versatility and potential of these compounds in medicinal chemistry (Zhang et al., 2014). Such studies underscore the importance of synthesizing and testing novel compounds for a broad range of biological activities, which could lead to new therapeutic agents.
properties
IUPAC Name |
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-6-10-17(11-7-15)23(28)22-21(25)20(19-5-3-4-14-27(19)22)24(29)26-18-12-8-16(2)9-13-18/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKVDVIEMKWDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2883227.png)
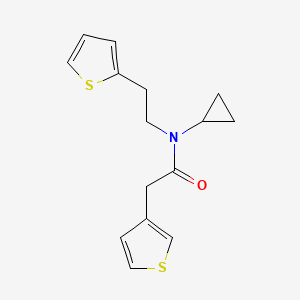
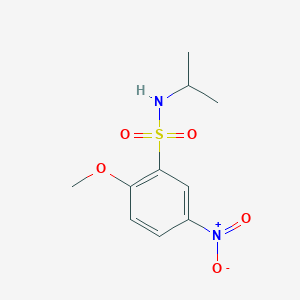
![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2883231.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)
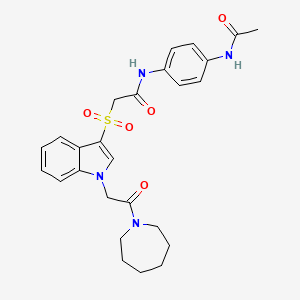
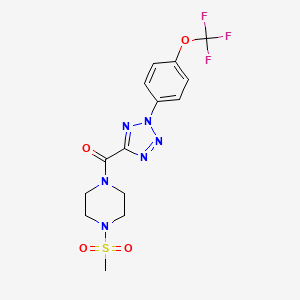
![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883244.png)
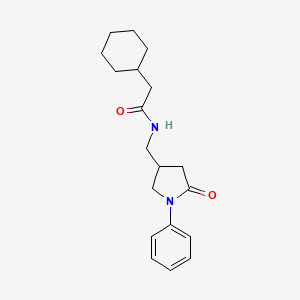
![Methyl 1-{[(3-methylbutyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B2883246.png)